Silicate-Mediated Efficacy Enhancement and Hydrolytic Stability vs. Conventional Activated AZG
Mixing basic aluminum chloride with monosilicic acid at 0.3–3% by weight significantly increases antiperspirant effectiveness relative to the untreated chloride [1]. Crucially, the dried product does not lose enhanced efficacy upon re‑dissolution in water—a property not shared by glycine‑stabilized AZG salts, which revert to standard efficacy within days in aqueous solution [1][2]. This represents the strongest product‑specific differentiation for the silicate‑framework salt over conventional AZG‑TETRA.
| Evidence Dimension | Retention of enhanced antiperspirant efficacy after drying and aqueous re‑dissolution |
|---|---|
| Target Compound Data | Enhanced efficacy retained indefinitely after drying; no decline upon water contact [1]. |
| Comparator Or Baseline | Conventional activated AZG‑TETRA salts: lose improved efficacy within days of aqueous dissolution because zirconium polymerization is irreversible [2]. |
| Quantified Difference | Target: stable; Comparator: efficacy loss within days. Monosilicic acid loading: 0.3–3 wt% (preferred); basic aluminum chloride: 5–20 wt% [1]. |
| Conditions | Aqueous solution preparation, drying to solid, and re‑dissolution. Size‑exclusion chromatography of 10% aqueous solution used for characterization [1]. |
Why This Matters
Formulators developing aqueous‑based roll‑ons, gels, or reconstitutable powders gain a stability advantage that eliminates the need for last‑minute zirconium addition or strict anhydrous processing.
- [1] Curtin, M. A. & Phipps, A. M. (1994). U.S. Patent No. 5,330,751. Antiperspirant and method of making same. Assignee: The Gillette Company. Claims 1–3. View Source
- [2] Rosenberg, A. H. (1996). Characterization and Chemistry of Enhanced-Efficacy (Activated) Aluminum‑Zirconium‑Glycine (AZG) Antiperspirant Actives: A New Approach. Preprints of the 1996 Annual Scientific Meeting, SCC, pp. 292–293. Documents irreversible Zr polymerization. View Source
